molecular formula C31H48N3O9S+ B15132268 N-methylleukotriene C4

N-methylleukotriene C4

Cat. No.: B15132268
M. Wt: 638.8 g/mol
InChI Key: QBGJIAGAMOXYQX-PIIVYYLVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylleukotriene C4 is synthesized through a series of chemical reactions involving the conjugation of glutathione to leukotriene A4, followed by methylation. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-methylleukotriene C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Properties

Molecular Formula

C31H48N3O9S+

Molecular Weight

638.8 g/mol

IUPAC Name

1-[3-[(4S,6Z,8Z,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]-1-(methylamino)-5-oxopyrrolidin-1-ium-2-carboxylic acid

InChI

InChI=1S/C31H47N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34(32-2)23(31(42)43)19-20-27(34)36/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H3-,33,37,38,39,40,41,42,43)/p+1/b8-7-,11-10-,13-12-,17-14-/t23?,24?,25-,26?,34?/m0/s1

InChI Key

QBGJIAGAMOXYQX-PIIVYYLVSA-O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.